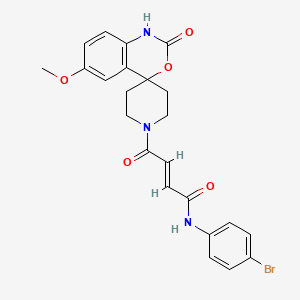
Chitin synthase inhibitor 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitin synthase inhibitor 5 is a compound that targets chitin synthase, an enzyme responsible for the synthesis of chitin. Chitin is a crucial structural component found in the cell walls of fungi, the exoskeletons of insects, and the shells of crustaceans. By inhibiting chitin synthase, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chitin synthase inhibitor 5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Chitin synthase inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include modified derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .
Scientific Research Applications
Chitin synthase inhibitor 5 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of chitin synthesis and inhibition. In biology, it serves as a valuable probe to investigate the role of chitin in various organisms. In medicine, it is explored for its potential as an antifungal and insecticidal agent. Additionally, in industry, it is used in the development of new antifungal treatments and insecticides .
Mechanism of Action
Chitin synthase inhibitor 5 exerts its effects by binding to the active site of chitin synthase, thereby preventing the enzyme from catalyzing the formation of chitin. This inhibition disrupts the structural integrity of fungal cell walls and insect exoskeletons, leading to their death. The molecular targets involved include the catalytic domain of chitin synthase and the chitin-conducting transmembrane channel .
Comparison with Similar Compounds
Chitin synthase inhibitor 5 is unique in its high specificity and potency compared to other chitin synthase inhibitors. Similar compounds include polyoxin B, nikkomycin, and isavuconazole. While these compounds also target chitin synthase, this compound exhibits superior inhibitory activity and a broader spectrum of antifungal and insecticidal effects .
Properties
Molecular Formula |
C23H22BrN3O5 |
|---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
(E)-N-(4-bromophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C23H22BrN3O5/c1-31-17-6-7-19-18(14-17)23(32-22(30)26-19)10-12-27(13-11-23)21(29)9-8-20(28)25-16-4-2-15(24)3-5-16/h2-9,14H,10-13H2,1H3,(H,25,28)(H,26,30)/b9-8+ |
InChI Key |
OGFJSCZAUVWZAU-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















